ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[(Z)-[1-[(4-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S2/c1-2-31-23(28)16-5-9-18(10-6-16)25-13-20-21(27)22-19(11-12-32-22)26(33(20,29)30)14-15-3-7-17(24)8-4-15/h3-13,25H,2,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNPFJAKQOETH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate, with the CAS number 894686-00-1, is a compound that has recently garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O5S2 |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 894686-00-1 |
This compound exhibits multiple biological activities that may be attributed to its structural components. The thieno[3,2-c][1,2]thiazine moiety is known for its interaction with various biological targets:
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, particularly PDE4D. Inhibition of PDE4D can elevate intracellular cAMP levels, leading to reduced expression of inflammatory cytokines and potentially offering therapeutic effects in neurodegenerative diseases and inflammation-related conditions .
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorobenzyl group may enhance these effects through increased lipophilicity and better cellular uptake .
Case Study 1: PDE4D Inhibition
A study highlighted the role of PDE4D inhibitors in treating neurodegenerative diseases. This compound was tested alongside known PDE inhibitors like Roflumilast. Results indicated a significant reduction in inflammatory markers in vitro .
Case Study 2: Anticancer Properties
Research on similar thiazine derivatives demonstrated their ability to inhibit cell proliferation in breast and hepatocellular carcinoma models. The compound was shown to induce apoptosis through caspase activation pathways . Further studies are needed to elucidate the precise mechanisms involved.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate exhibit significant antimicrobial activity. For example:
| Compound | Tested Organisms | Activity |
|---|---|---|
| Ethyl 4-{...} | Staphylococcus aureus, Pseudomonas aeruginosa | Effective against both |
| Similar Thiazine Derivatives | Escherichia coli, Candida albicans | Moderate activity |
These findings suggest that the thiazine moiety contributes to the antimicrobial efficacy of the compound.
Anti-inflammatory Effects
In silico studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. For instance, molecular docking studies have indicated potential inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. This suggests a promising avenue for further research into its anti-inflammatory applications.
Therapeutic Potential
Given its structural characteristics and biological activities, this compound may have therapeutic applications in:
- Antimicrobial Treatments : As a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.
- Cancer Research : Similar compounds have shown promise in targeting cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to ethyl 4-{...}. For example:
- A study conducted by Ramchander et al. demonstrated the synthesis of thiazolidine derivatives with notable antimicrobial properties against various pathogens .
- Another investigation highlighted the anti-inflammatory potential of similar thiazine derivatives through molecular docking studies .
These studies underline the importance of exploring this compound's full potential in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
